C29

Beschreibung

Eigenschaften

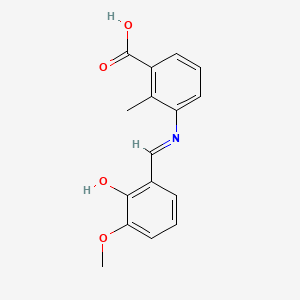

IUPAC Name |

3-[(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-10-12(16(19)20)6-4-7-13(10)17-9-11-5-3-8-14(21-2)15(11)18/h3-9,18H,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTGMGRFVBFDHGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N=CC2=C(C(=CC=C2)OC)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801348106 | |

| Record name | 3-[(2-Hydroxy-3-methoxybenzylidene)amino]-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363600-92-4 | |

| Record name | 3-[(2-Hydroxy-3-methoxybenzylidene)amino]-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the C29 TLR2 Inhibitor: Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of C29, a small molecule inhibitor of Toll-like receptor 2 (TLR2). This compound, with the chemical formula C16H15NO4, has been identified as a potent and specific antagonist of TLR2 signaling, offering a valuable tool for studying the role of TLR2 in various inflammatory and disease processes.[1] This document details the molecular interactions, signaling pathways, and cellular effects of this compound, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Targeting the TLR2 TIR Domain

This compound exerts its inhibitory effects by directly targeting a pocket within the Toll/interleukin-1 receptor (TIR) domain of TLR2.[2][3] The TIR domain is a crucial intracellular signaling component of TLRs, responsible for mediating protein-protein interactions that initiate downstream signaling cascades.[4]

Specifically, this compound binds to a pocket adjacent to the highly conserved BB loop of the TLR2 TIR domain.[1][2][4] This binding sterically hinders the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88) to the TLR2 TIR domain.[2][3][5] The interaction between TLR2 and MyD88 is a critical initiating step for the majority of TLR2 signaling pathways.[4][6] By preventing this interaction, this compound effectively blocks the propagation of the signal downstream.[2][3][5]

Impact on Downstream Signaling Pathways

The inhibition of the TLR2-MyD88 interaction by this compound leads to the suppression of major downstream signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3][5]

-

NF-κB Pathway: this compound has been shown to prevent the degradation of IκBα, a key step in the activation of NF-κB.[5] This results in the inhibition of NF-κB translocation to the nucleus and subsequent transcription of pro-inflammatory cytokine genes.[3][5]

-

MAPK Pathway: The activation of MAPKs, such as p38 and JNK, is also attenuated in the presence of this compound.[5]

The blockade of these pathways ultimately leads to a reduction in the production of various pro-inflammatory cytokines and chemokines, including Interleukin-8 (IL-8), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1β (IL-1β).[1][5]

Specificity and Species-Dependent Effects

This compound demonstrates a notable specificity for TLR2. It does not inhibit signaling induced by other TLR agonists or TNF-α.[1][4][7]

Interestingly, the inhibitory activity of this compound exhibits some species-specific differences. In human cells, this compound effectively inhibits both TLR2/1 and TLR2/6 heterodimer signaling.[1][2][8] However, in murine cells, this compound preferentially inhibits the TLR2/1 signaling pathway with little to no effect on TLR2/6 signaling.[1][2][3] This highlights important structural or functional divergences in the TLR2/6 complex between humans and mice.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

| Parameter | Value | Cell Line/System | Agonist | Reference |

| IC50 (hTLR2/1) | 19.7 µM | HEK293T | Pam3CSK4 | [1][9][10] |

| IC50 (hTLR2/6) | 37.6 µM | HEK293T | Pam2CSK4 | [1][9][10] |

| IC50 (hTLR2/1) | 24.2 µM (C29L) | HEK293T | Not Specified | [1] |

| IC50 (hTLR2/6) | 37.2 µM (C29L) | HEK293T | Not Specified | [1] |

| IC50 (TLR2/1-mediated NF-κB activation) | 0.87 µM | Not Specified | Not Specified | [7] |

| IC50 (TLR2/6 heterodimer) | 23 µM | Not Specified | Not Specified | [7] |

Table 1: Inhibitory Concentrations (IC50) of this compound

| Experiment | Cell Line | This compound Concentration | Agonist & Concentration | Effect Observed | Reference |

| IL-8 mRNA Inhibition | HEK-TLR2 | 10 µM or 50 µM | P3C (200 ng/mL), P2C (200 ng/mL) | Significant inhibition of IL-8 mRNA | [1][3] |

| IL-1β Gene Expression Inhibition | THP-1 | 50 µM, 100 µM, or 200 µM | P3C (50 ng/mL), P2C (50 ng/mL) | Significant inhibition of IL-1β gene expression | [1][3] |

| TNF-α mRNA Inhibition | Murine Macrophages | 25 µM or 50 µM | P3C (50 ng/mL) | Significant reduction in TNF-α mRNA | [1][3] |

| MyD88 Co-immunoprecipitation | THP-1 | 150 µM | P3C (50 ng/mL) | Reduced interaction between TLR2 and MyD88 | [3][5] |

Table 2: Effective Concentrations of this compound in Cellular Assays

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

NF-κB Reporter Assay

This assay is used to quantify the inhibitory effect of this compound on TLR2-mediated NF-κB activation.

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in appropriate media.

-

Cells are transiently transfected with plasmids encoding for human or murine TLR2, TLR1, or TLR6, along with an NF-κB-sensitive luciferase reporter construct and a Renilla luciferase control plasmid.[1]

-

-

Treatment:

-

After a 48-hour recovery period post-transfection, cells are pre-treated with varying concentrations of this compound or vehicle control for 1 hour.[8]

-

Cells are then stimulated with a TLR2 agonist (e.g., Pam3CSK4 for TLR2/1 or Pam2CSK4 for TLR2/6) for 5 hours in the continued presence of this compound or vehicle.[8]

-

-

Luciferase Measurement:

-

Cells are lysed using a passive lysis buffer.

-

Firefly and Renilla luciferase activities are measured using a Dual-Luciferase Reporter Assay System.[8]

-

The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency.

-

Co-immunoprecipitation for TLR2-MyD88 Interaction

This protocol is designed to assess the effect of this compound on the physical interaction between TLR2 and MyD88.

-

Cell Culture and Treatment:

-

THP-1 human monocytic cells are differentiated into macrophage-like cells by treatment with PMA (20 ng/mL) for 24 hours.[5]

-

Cells are pre-treated with this compound (e.g., 150 µM) or a vehicle control for 1 hour.[5]

-

Cells are then stimulated with a TLR2 agonist (e.g., P3C at 50 ng/mL) for 15 or 30 minutes.[5]

-

-

Cell Lysis and Immunoprecipitation:

-

Whole-cell lysates are prepared.

-

Co-immunoprecipitation is performed using an anti-MyD88 antibody to pull down MyD88 and any interacting proteins.[5]

-

-

Western Blot Analysis:

-

The immunoprecipitated protein complexes are resolved by SDS-PAGE and transferred to a membrane.

-

Western blot analysis is performed using an anti-TLR2 antibody to detect the amount of TLR2 that co-immunoprecipitated with MyD88.[5]

-

Densitometry analysis is used to quantify the changes in the TLR2-MyD88 interaction.[5]

-

Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression

This method is used to measure the effect of this compound on the transcription of pro-inflammatory cytokine genes.

-

Cell Culture and Treatment:

-

RNA Extraction and cDNA Synthesis:

-

Total RNA is extracted from the cells.

-

RNA is reverse-transcribed into cDNA.

-

-

qRT-PCR:

Visualizations

Signaling Pathway of TLR2 Inhibition by this compound

Caption: this compound inhibits TLR2 signaling by binding to the TIR domain and blocking MyD88 recruitment.

Experimental Workflow for NF-κB Reporter Assay

Caption: Workflow for determining the inhibitory effect of this compound on NF-κB activation.

Logical Relationship of this compound's Mechanism of Action

Caption: The logical cascade of this compound's inhibitory mechanism on TLR2 signaling.

References

- 1. Inhibition of TLR2 signaling by small molecule inhibitors targeting a pocket within the TLR2 TIR domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of TLR2 signaling by small molecule inhibitors targeting a pocket within the TLR2 TIR domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MyD88 and its divergent toll in carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Function and Mechanism of C29, a Toll-like Receptor 2 (TLR2) Inhibitor

Abstract

Compound this compound, also known as TLR2-IN-C29, is a small molecule inhibitor of Toll-like receptor 2 (TLR2) signaling. Through targeted binding to the Toll/IL-1 receptor (TIR) domain of TLR2, this compound effectively blocks the recruitment of the myeloid differentiation primary response 88 (MyD88) adaptor protein. This action subsequently inhibits downstream inflammatory signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental validation of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling cascades.

Introduction

Toll-like receptor 2 (TLR2) is a critical pattern recognition receptor in the innate immune system, recognizing a wide array of pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, and viruses.[1][2] TLR2 forms heterodimers with TLR1 or TLR6 to recognize tri- and di-acylated lipoproteins, respectively.[1] Upon ligand binding, TLR2 undergoes a conformational change that facilitates the recruitment of intracellular adaptor proteins, primarily MyD88, to its TIR domain. This initiates a signaling cascade that culminates in the production of pro-inflammatory cytokines.[1][3] While essential for host defense, excessive TLR2 signaling is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases.

This compound (C₁₆H₁₅NO₄) was identified through in silico screening as a potential inhibitor that targets a pocket within the BB loop of the TLR2 TIR domain.[4][5] This guide details the molecular function of this compound and its potential as a tool for studying TLR2-mediated inflammation and as a lead compound for therapeutic development.

Mechanism of Action

This compound functions as a selective antagonist of TLR2 signaling. Its mechanism of action is centered on the disruption of the initial protein-protein interactions required for signal transduction.

Target Binding: this compound binds to a pocket adjacent to the highly conserved P681 and G682 residues of the BB loop within the TLR2 TIR domain.[4][5]

Inhibition of MyD88 Recruitment: By occupying this pocket, this compound prevents the recruitment of the MyD88 adaptor protein to the activated TLR2 receptor complex.[1] This is a critical step, as MyD88 is essential for the downstream signaling of most TLRs, including TLR2.[6][7]

Blockade of Downstream Signaling: The failure to recruit MyD88 leads to the abrogation of subsequent signaling events. Specifically, this compound has been shown to block the activation of the MAPK and NF-κB pathways.[8] This includes preventing the degradation of IκBα, a key step in the activation of NF-κB.[8]

Signaling Pathway Diagram

Caption: this compound inhibits the TLR2 signaling pathway by blocking MyD88 recruitment.

Quantitative Data

The inhibitory activity of this compound has been quantified in various cell-based assays. The following tables summarize the key findings.

| Target | Cell Line | Assay | IC₅₀ (µM) | Reference |

| Human TLR2/1 | HEK293T | NF-κB Reporter Assay | 19.7 | [9][10] |

| Human TLR2/6 | HEK293T | NF-κB Reporter Assay | 37.6 | [9][10] |

| Human TLR2/1 | HEK-Blue™ | SEAP Reporter Assay | ~21 | [11] |

| Human TLR2/6 | HEK-Blue™ | SEAP Reporter Assay | ~23 | [11] |

Table 1: IC₅₀ values of this compound for human TLR2/1 and TLR2/6 signaling.

| Cell Line | Stimulus | Concentration of this compound (µM) | Effect | Reference |

| HEK-TLR2 | Pam3CSK4 (TLR2/1 agonist) | 50 | Significant inhibition of IL-8 mRNA | [5][12] |

| HEK-TLR2 | Pam2CSK4 (TLR2/6 agonist) | 50 | Significant inhibition of IL-8 mRNA | [5][12] |

| THP-1 | Pam3CSK4 | 150 | Diminished interaction between TLR2 and MyD88 | [8][12] |

| Murine Macrophages | Pam3CSK4 | 50 | Blocked MAPK and NF-κB activation | [8] |

| Murine Macrophages | Pam3CSK4 (TLR2/1 agonist) | 50 | Significant reduction of TNF-α mRNA | [13] |

| Murine Macrophages | Pam2CSK4 (TLR2/6 agonist) | 50 | No significant inhibition of TNF-α mRNA | [13] |

Table 2: Effective concentrations of this compound in various cell-based assays.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of this compound.

Cell Culture and Reagents

-

Cell Lines:

-

Reagents:

-

This compound (TLR2-IN-C29) is dissolved in DMSO to create a stock solution (e.g., 50 mM).[11] For cell-based assays, it can also be dissolved in 65 µM NaOH.[12]

-

TLR2 Agonists: Pam3CSK4 (P3C) for TLR2/1, Pam2CSK4 (P2C) or FSL-1 for TLR2/6.[1][5]

-

Bacterial Ligands: Heat-killed S. aureus (HKSA) and heat-killed P. aeruginosa.[5]

-

NF-κB Reporter Assay

This assay quantifies the inhibition of TLR2-mediated NF-κB activation.

Caption: Workflow for the NF-κB luciferase reporter assay.

-

Cell Transfection: HEK293T cells are co-transfected with plasmids encoding human TLR2, either TLR1 or TLR6, and an NF-κB-sensitive firefly luciferase reporter. A Renilla luciferase plasmid is often co-transfected as an internal control.

-

Cell Recovery: Cells are allowed to recover and express the transfected plasmids for 48 hours.[14]

-

Treatment: Cells are pre-treated with varying concentrations of this compound or a vehicle control for 1 hour.

-

Stimulation: Following pre-treatment, cells are stimulated with a TLR2 agonist (e.g., 200 ng/mL Pam3CSK4) for 5 hours.[12][14]

-

Lysis and Measurement: Cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.[14]

Co-Immunoprecipitation (Co-IP) for TLR2-MyD88 Interaction

This protocol is used to demonstrate that this compound inhibits the physical interaction between TLR2 and MyD88.

-

Cell Culture and Differentiation: THP-1 human monocytes are cultured in the presence of PMA (e.g., 20 ng/mL) for 24 hours to differentiate them into macrophage-like cells.[8][12]

-

Treatment and Stimulation: Differentiated THP-1 cells are pre-treated with this compound (e.g., 150 µM) or vehicle for 1 hour, followed by stimulation with a TLR2 agonist (e.g., 50 ng/mL Pam3CSK4) for 15 or 30 minutes.[8][12]

-

Cell Lysis: Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: The cell lysates are incubated with an anti-MyD88 antibody overnight at 4°C to form immune complexes. Protein A/G beads are then added to pull down these complexes.

-

Western Blot Analysis: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with an anti-TLR2 antibody to detect the co-precipitated TLR2.

Western Blot for MAPK and NF-κB Pathway Activation

This experiment assesses the effect of this compound on the phosphorylation state of key signaling proteins.

-

Cell Treatment: Murine peritoneal macrophages or THP-1 cells are pre-treated with this compound (e.g., 50 µM) for 1 hour and then stimulated with Pam3CSK4 (50 ng/mL) for various time points (e.g., 5 to 30 minutes).[8]

-

Protein Extraction: Whole-cell lysates are prepared.

-

SDS-PAGE and Immunoblotting: Equal amounts of protein are resolved by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies against phosphorylated and total forms of MAPK proteins (e.g., p-p38, p-JNK) and NF-κB pathway components (e.g., p-IκBα, IκBα). A loading control, such as β-actin, is also probed.[8]

Concluding Remarks

This compound is a well-characterized inhibitor of TLR2 signaling with a defined mechanism of action that involves the disruption of the TLR2-MyD88 interaction. Its selectivity for TLR2 over other TLRs and TNF-α signaling highlights its potential as a specific molecular probe for studying TLR2 biology.[4][13] The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in utilizing this compound in their studies or as a starting point for the development of novel anti-inflammatory therapeutics targeting the TLR2 pathway. The observed species-specific differences in its activity against TLR2/6 warrant further investigation and should be considered in the design of in vivo studies.[4][13]

References

- 1. invivogen.com [invivogen.com]

- 2. Toll-like receptor 2 - Wikipedia [en.wikipedia.org]

- 3. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 4. Inhibition of TLR2 signaling by small molecule inhibitors targeting a pocket within the TLR2 TIR domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. pnas.org [pnas.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. glpbio.com [glpbio.com]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of TLR2 signaling by small molecule inhibitors targeting a pocket within the TLR2 TIR domain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

The C29 Molecule: A Targeted Approach to Modulating Innate Immunity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system serves as the body's first line of defense against invading pathogens. A crucial component of this system is the family of Toll-like receptors (TLRs), which recognize conserved pathogen-associated molecular patterns (PAMPs). Toll-like receptor 2 (TLR2) is a key pattern recognition receptor that forms heterodimers with TLR1 or TLR6 to recognize a wide array of microbial components, including lipoproteins from bacteria, fungi, and viruses. Upon activation, TLR2 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines, essential for clearing infections. However, excessive TLR2 signaling has been implicated in the pathophysiology of numerous inflammatory diseases. This has driven the search for small molecule inhibitors that can selectively modulate TLR2 activity.

This technical guide focuses on the C29 molecule, a small molecule inhibitor of TLR2. We will delve into its mechanism of action, its effects on innate immune signaling pathways, and provide a summary of the quantitative data supporting its inhibitory activity. Furthermore, this guide will present detailed experimental protocols for key assays used to characterize this compound and visualize the complex biological processes involved through signaling pathway and experimental workflow diagrams.

The this compound Molecule: A Profile

This compound is a small molecule identified through computer-aided drug design (CADD) with the chemical formula C16H15NO4.[1][2] Its formal chemical name is 3-[[(2-hydroxy-3-methoxyphenyl)methylene]amino]-2-methyl-benzoic acid.[3]

| Property | Value |

| Chemical Formula | C16H15NO4 |

| Molecular Weight | 285.29 Da |

| CAS Number | 363600-92-4 |

| Synonyms | TLR2-IN-C29 |

| Solubility | Soluble in DMSO |

Mechanism of Action

This compound selectively inhibits TLR2 signaling by targeting a pocket within the BB loop of the Toll/Interleukin-1 Receptor (TIR) domain of TLR2.[1][4][5][6] The TIR domain is an intracellular signaling domain essential for initiating the downstream cascade upon ligand binding to the extracellular domain of the receptor. By binding to this specific pocket, this compound interferes with the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88) to the TLR2 TIR domain.[1][5][7] This disruption is the pivotal step in its inhibitory function, as MyD88 is a critical component for the activation of downstream signaling pathways.[8][9]

Impact on Innate Immune Signaling Pathways

The binding of this compound to the TLR2 TIR domain and the subsequent blockage of MyD88 recruitment effectively halts the canonical TLR2 signaling cascade. This leads to the inhibition of two major downstream pathways:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound has been shown to block the activation of MAPKs.[1][5][7]

-

Nuclear Factor-kappa B (NF-κB) Pathway: The molecule also prevents the activation of NF-κB.[1][5][7]

The inhibition of these pathways culminates in a significant reduction in the transcription and production of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[1][10]

Caption: TLR2 signaling pathway and the inhibitory action of the this compound molecule.

Quantitative Data on this compound Inhibitory Activity

The inhibitory potency of this compound has been quantified in various cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy in blocking TLR2 signaling.

| Target | Cell Type | Assay | IC50 | Reference |

| Human TLR2/1 Signaling | HEK293T | NF-κB Reporter Assay | 19.7 µM | [11][12][13] |

| Human TLR2/6 Signaling | HEK293T | NF-κB Reporter Assay | 37.6 µM | [11][12][13] |

| Human TLR2/1-mediated NF-κB Activation | Not Specified | NF-κB Activation Assay | 0.87 µM | [14] |

| Human TLR2/6 Heterodimer | Not Specified | Not Specified | 23 µM | [14] |

Note: IC50 values can vary depending on the specific experimental conditions, including the agonist concentration and cell type used.

Experimental Protocols

In Vitro Inhibition of TLR2 Signaling using a HEK-Blue™ hTLR2 Reporter Cell Line

This protocol describes a method to assess the inhibitory effect of this compound on TLR2 signaling in response to specific TLR2 agonists.

Materials:

-

HEK-Blue™ hTLR2 cells (InvivoGen)

-

DMEM, high glucose, with 4.5 g/l glucose, 2 mM L-glutamine, 10% (v/v) heat-inactivated fetal bovine serum, 100 U/ml penicillin, 100 µg/ml streptomycin

-

HEK-Blue™ Selection antibiotics (Puromycin and Zeocin)

-

HEK-Blue™ Detection medium (InvivoGen)

-

Pam3CSK4 (TLR2/1 agonist)

-

Pam2CSK4 (TLR2/6 agonist)

-

This compound molecule (dissolved in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

96-well flat-bottom plates

Procedure:

-

Cell Culture: Culture HEK-Blue™ hTLR2 cells in DMEM supplemented with 10% FBS and selection antibiotics according to the manufacturer's instructions. Maintain cells at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: On the day of the experiment, wash cells with PBS and resuspend in fresh, pre-warmed HEK-Blue™ Detection medium. Seed 180 µl of the cell suspension (approximately 2.5 x 10^5 cells/ml) into each well of a 96-well plate.

-

Compound Treatment: Prepare serial dilutions of this compound in HEK-Blue™ Detection medium. Add 20 µl of the this compound dilutions or vehicle control (DMSO) to the appropriate wells. Incubate for 1 hour at 37°C in a 5% CO2 incubator.

-

Agonist Stimulation: Prepare solutions of Pam3CSK4 (final concentration 10 ng/ml) and Pam2CSK4 (final concentration 10 ng/ml) in HEK-Blue™ Detection medium. Add 20 µl of the agonist solution to the wells. For control wells, add 20 µl of medium.

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

Data Acquisition: Measure the absorbance at 620-650 nm using a spectrophotometer. The secreted embryonic alkaline phosphatase (SEAP) reporter gene, under the control of an NF-κB-inducible promoter, induces a color change in the HEK-Blue™ Detection medium, which is proportional to NF-κB activation.

-

Data Analysis: Calculate the percentage of inhibition of NF-κB activation for each concentration of this compound compared to the vehicle-treated, agonist-stimulated control. Plot the results to determine the IC50 value.

References

- 1. Inhibition of TLR2 signaling by small molecule inhibitors targeting a pocket within the TLR2 TIR domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. caymanchem.com [caymanchem.com]

- 4. invivogen.com [invivogen.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. TLR2-IN-C29 (CAS 363600-92-4) | Abcam [abcam.com]

- 8. The Role of TLR2 in Infection and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulation of Toll-Like Receptor Signaling in Innate Immunity by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | TLR2 Signaling is Required for the Innate, but Not Adaptive Response to LVS clpB [frontiersin.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. TL2-C29 (TLR2 inhibitor this compound) | TLR2 inhibitor | Probechem Biochemicals [probechem.com]

- 14. glpbio.com [glpbio.com]

Discovery and Synthesis of Covalent Inhibitors Targeting Cysteine-29 of Inflammo-Protease Alpha (IPA): A Technical Guide

Disclaimer: This document describes the discovery and synthesis of a hypothetical C29 inhibitor for a fictional protein, Inflammo-Protease Alpha (IPA). The data, protocols, and pathways presented are representative examples derived from established scientific literature on covalent inhibitor development and are intended to serve as a technical guide for professionals in the field.

Introduction: Targeting Inflammo-Protease Alpha (IPA)

Inflammo-Protease Alpha (IPA) is a cysteine protease implicated in the progression of chronic inflammatory diseases. Its catalytic activity is critically dependent on a nucleophilic cysteine residue at position 29 (Cys29) within its active site. Uncontrolled IPA activity leads to the cleavage of key substrates that amplify pro-inflammatory signaling cascades.[1][2] Consequently, the selective and potent inhibition of IPA represents a promising therapeutic strategy.

This guide details the discovery, synthesis, and characterization of a novel series of covalent inhibitors designed to irreversibly bind to Cys29 of IPA. Covalent inhibitors offer distinct advantages, including prolonged duration of action and high potency, which can be beneficial for targeting enzymes like IPA.[3][4][5] The lead compound, IPA-C29-04 , emerged from a screening and optimization campaign and demonstrates significant potential for further development.

Discovery of the Lead Scaffold

The initial discovery process focused on identifying a suitable scaffold that could be elaborated into a potent and selective covalent inhibitor. A multi-pronged approach combining high-throughput screening (HTS) and fragment-based screening was employed.

High-Throughput Screening of an Electrophilic Fragment Library

A library of 1,600 covalent fragments, each containing a reactive electrophilic "warhead," was screened against IPA.[6] The primary screen was a fluorescence-based assay designed to measure residual IPA enzymatic activity. To mitigate the risk of false positives from contaminants, a robust HTS workflow was established.[6][7] This involved a primary screen to identify initial hits, followed by confirmatory assays and dose-response curves.

The workflow successfully filtered out false positives and identified 15 fragments showing time-dependent inhibition, a hallmark of covalent binding.[6]

Lead Identification

From the validated hits, a pyrazolopyrimidine scaffold was selected for its favorable initial potency and synthetic tractability. This scaffold, linked to an acrylamide warhead, formed the basis for our lead compound, IPA-C29-01 .

Synthesis and Structure-Activity Relationship (SAR)

A focused medicinal chemistry effort was initiated to optimize the initial hit. The synthesis was designed to be modular, allowing for rapid exploration of the structure-activity relationship (SAR). The core synthesis involves a Suzuki coupling to build the pyrazolopyrimidine core, followed by an amidation to install the acrylamide warhead.[8][9]

References

- 1. bioengineer.org [bioengineer.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services" [bioascent.com]

- 7. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structural Activity Relationship of C29, a Toll-like Receptor 2 (TLR2) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of C29, a known inhibitor of Toll-like receptor 2 (TLR2) signaling. This compound, chemically identified as 3-[[(2-hydroxy-3-methoxyphenyl)methylene]amino]-2-methyl-benzoic acid, was initially identified through in-silico screening as a potential therapeutic agent for inflammatory diseases mediated by excessive TLR2 activation. A critical aspect of this compound's pharmacology is its hydrolysis in solution to its active form, ortho-vanillin. This guide will delve into the quantitative SAR data, detailed experimental methodologies for its characterization, and the signaling pathways it modulates.

Introduction to this compound and its Target: TLR2

Toll-like receptor 2 (TLR2) is a pattern recognition receptor that plays a crucial role in the innate immune system. It recognizes a wide range of pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, and viruses, as well as danger-associated molecular patterns (DAMPs) released from damaged host cells. TLR2 forms heterodimers with TLR1 or TLR6 to recognize tri- and di-acylated lipoproteins, respectively. Upon ligand binding, TLR2 undergoes a conformational change, leading to the recruitment of adaptor proteins, primarily Myeloid differentiation primary response 88 (MyD88), to its Toll/interleukin-1 receptor (TIR) domain. This initiates a downstream signaling cascade culminating in the activation of transcription factors such as NF-κB and the production of pro-inflammatory cytokines.[1][2]

Dysregulation of TLR2 signaling is implicated in a variety of inflammatory and autoimmune diseases. Consequently, the development of small molecule inhibitors targeting TLR2 is of significant therapeutic interest. This compound emerged from a computer-aided drug design (CADD) effort to identify compounds that could bind to a pocket within the BB loop of the TLR2 TIR domain, a region critical for protein-protein interactions.[1][3]

Mechanism of Action

The primary mechanism of action of this compound, through its active metabolite ortho-vanillin, is the inhibition of TLR2 signaling by disrupting the interaction between the TLR2 TIR domain and the adaptor protein MyD88.[2][4] This blockade prevents the downstream activation of key signaling molecules, including mitogen-activated protein kinases (MAPKs) and the transcription factor NF-κB, thereby reducing the production of pro-inflammatory cytokines like IL-8 and TNF-α.[1][3]

Structural Activity Relationship (SAR) of this compound and its Analogs

A pivotal discovery in the SAR of this compound is its instability in aqueous solutions, where it hydrolyzes into two components: 3-amino-2-methylbenzoic acid (referred to as C29R) and ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde, referred to as C29L).[3] Subsequent studies revealed that the inhibitory activity of this compound is primarily attributed to ortho-vanillin.[3]

Quantitative Data for this compound and its Hydrolysis Products

The inhibitory activities of this compound and its derivatives have been quantified using various cellular assays, primarily by measuring the inhibition of TLR2-agonist-induced NF-κB activation or cytokine production.

| Compound | Chemical Structure | Target | Assay | IC50 (µM) | Reference |

| This compound | 3-[[(2-hydroxy-3-methoxyphenyl)methylene]amino]-2-methyl-benzoic acid | hTLR2/1 | NF-κB Reporter Assay (HEK293T) | 19.7 | [3][5] |

| hTLR2/6 | NF-κB Reporter Assay (HEK293T) | 37.6 | [3][5] | ||

| ortho-vanillin (C29L) | 2-hydroxy-3-methoxybenzaldehyde | hTLR2/1 | NF-κB Reporter Assay (HEK293T) | 24.2 | [3] |

| hTLR2/6 | NF-κB Reporter Assay (HEK293T) | 37.2 | [3] | ||

| 3-amino-2-methylbenzoic acid (C29R) | 3-amino-2-methylbenzoic acid | hTLR2/1 & hTLR2/6 | NF-κB Reporter Assay (HEK293T) | Inactive | [3] |

hTLR2/1 and hTLR2/6 refer to the human TLR2/TLR1 and TLR2/TLR6 heterodimers, respectively.

The data clearly indicates that ortho-vanillin possesses comparable inhibitory activity to the parent compound this compound, while the other hydrolysis product is inactive. This underscores the importance of the ortho-vanillin scaffold for TLR2 inhibition.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound and its analogs.

TLR2-Mediated NF-κB Reporter Assay in HEK293T Cells

This assay is fundamental for quantifying the inhibitory potency of compounds on TLR2 signaling.

Objective: To measure the inhibition of TLR2 agonist-induced NF-κB activation in a HEK293T cell line stably expressing TLR2 and an NF-κB-driven luciferase reporter gene.

Materials:

-

HEK-TLR2/NF-κB-luciferase reporter cell line

-

Complete DMEM medium (with 10% FBS, penicillin/streptomycin)

-

TLR2 agonists: Pam3CSK4 (for TLR2/1), FSL-1 (for TLR2/6)

-

Test compounds (this compound, ortho-vanillin, etc.) dissolved in a suitable solvent (e.g., DMSO)

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK-TLR2/NF-κB-luciferase cells at a density of 3 x 10^4 cells/well in a 96-well plate in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete DMEM. Pre-treat the cells by adding 10 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.

-

TLR2 Agonist Stimulation: Prepare TLR2 agonists (Pam3CSK4 at a final concentration of 10 ng/mL or FSL-1 at 100 ng/mL) in complete DMEM. Add 10 µL of the agonist solution to the wells. For negative control wells, add 10 µL of medium.

-

Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: Equilibrate the plate to room temperature. Add 100 µL of luciferase assay reagent to each well. Incubate for 10-15 minutes at room temperature, protected from light.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle-treated, agonist-stimulated control. Determine the IC50 values by fitting the data to a dose-response curve.

Co-Immunoprecipitation of TLR2 and MyD88

This biochemical assay is used to demonstrate that this compound disrupts the physical interaction between TLR2 and its downstream adaptor protein MyD88.

Objective: To assess the effect of this compound on the ligand-induced association of endogenous TLR2 and MyD88 in THP-1 human monocytic cells.

Materials:

-

THP-1 cells

-

PMA (Phorbol 12-myristate 13-acetate) for differentiating THP-1 cells

-

TLR2 agonist (e.g., Pam3CSK4)

-

This compound

-

Co-Immunoprecipitation (Co-IP) Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

-

Anti-MyD88 antibody for immunoprecipitation

-

Anti-TLR2 antibody for Western blotting

-

Protein A/G magnetic beads

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Culture and Differentiation: Culture THP-1 cells in RPMI-1640 medium. Differentiate the cells into macrophage-like cells by treating with PMA (e.g., 20 ng/mL) for 24 hours.

-

Treatment and Stimulation: Pre-treat the differentiated THP-1 cells with this compound (e.g., 150 µM) or vehicle for 1 hour. Stimulate the cells with a TLR2 agonist (e.g., Pam3CSK4 at 50 ng/mL) for a specified time (e.g., 15 or 30 minutes).[3]

-

Cell Lysis: Wash the cells with cold PBS and lyse them with Co-IP Lysis/Wash Buffer on ice.

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G magnetic beads.

-

Incubate the pre-cleared lysates with an anti-MyD88 antibody overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads to capture the antibody-protein complexes.

-

-

Washing: Wash the beads several times with Co-IP Lysis/Wash Buffer to remove non-specific binding proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-TLR2 antibody to detect co-immunoprecipitated TLR2.

-

Probe for MyD88 as a loading control for the immunoprecipitation.

-

Visualizations

TLR2 Signaling Pathway and Point of Inhibition by this compound

Caption: TLR2 signaling pathway and the inhibitory action of this compound (ortho-vanillin).

Experimental Workflow for this compound Activity Screening

Caption: Logical workflow for the identification and characterization of this compound.

Conclusion

This compound, and more specifically its active form ortho-vanillin, represents an important chemical scaffold for the development of Toll-like receptor 2 inhibitors. The structural activity relationship studies highlight the critical role of the ortho-vanillin moiety for the observed biological activity. The provided experimental protocols offer a robust framework for researchers to further investigate this compound and its analogs, and to screen for novel TLR2 inhibitors. The continued exploration of the SAR of this compound class holds promise for the development of new therapeutics for a range of inflammatory and immune-mediated diseases.

References

The C29 Compound: A Technical Guide to a Potent Inhibitor of TLR2 Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound C29, also known as TLR2-IN-C29, is a small molecule inhibitor of Toll-like receptor 2 (TLR2) signaling. With the CAS number 363600-92-4, this synthetic compound has emerged as a critical tool for investigating the role of TLR2 in inflammatory and immune responses. This technical guide provides a comprehensive overview of the properties, mechanism of action, and experimental validation of this compound, offering valuable insights for researchers in immunology and drug development.

Introduction to this compound (TLR2-IN-C29)

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). TLR2 is unique in its ability to form heterodimers with either TLR1 or TLR6, enabling it to recognize a wide array of microbial components, including lipoproteins from bacteria, fungi, and parasites. Upon activation, TLR2 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines, chemokines, and other mediators of the immune response.

This compound has been identified as a selective inhibitor of both TLR2/TLR1 and TLR2/TLR6 signaling pathways in human cells.[1][2][3] Its ability to specifically block this pathway makes it an invaluable asset for dissecting the physiological and pathological roles of TLR2.

Physicochemical and Biological Properties of this compound

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for experimental design and application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 363600-92-4 | [4] |

| Molecular Formula | C₁₆H₁₅NO₄ | [1][4] |

| Molecular Weight | 285.3 g/mol | [4] |

| IUPAC Name | 3-[[(2-hydroxy-3-methoxyphenyl)methylidene]amino]-2-methylbenzoic acid | [1] |

| Synonyms | TLR2-IN-C29 | [4] |

| Purity | ≥95% | [4] |

| Appearance | Solid | [1] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference |

| DMSO | 11 mg/mL | [4] |

| DMF | 10 mg/mL | [4] |

| Ethanol | 0.5 mg/mL | [4] |

| PBS (pH 7.2) | 0.3 mg/mL | [4] |

Table 3: Biological Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| Target | Toll-like receptor 2 (TLR2) | Human and Murine Cells | [4] |

| IC₅₀ (TLR2/1) | ~21 µM | Not specified | |

| IC₅₀ (TLR2/6) | ~23 µM | Not specified |

Mechanism of Action

This compound exerts its inhibitory effect by directly targeting the Toll/Interleukin-1 receptor (TIR) domain of TLR2. The TIR domain is a highly conserved intracellular signaling domain essential for the recruitment of downstream adaptor proteins.

The canonical TLR2 signaling pathway is initiated upon ligand binding, which induces the dimerization of TLR2 with either TLR1 or TLR6. This conformational change facilitates the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88) to the TIR domain of the receptor complex. MyD88, in turn, recruits and activates interleukin-1 receptor-associated kinases (IRAKs), leading to the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.

This compound has been shown to inhibit the crucial interaction between TLR2 and MyD88.[4] By binding to a pocket within the TIR domain of TLR2, this compound prevents the recruitment of MyD88, effectively halting the propagation of the downstream inflammatory signal.[4] This leads to a reduction in the activation of both MAPK and NF-κB, and consequently, a decrease in the production of pro-inflammatory cytokines.

References

An In-depth Technical Guide to the In Vitro Characterization of C29

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "C29" is a hypothetical small molecule inhibitor used for illustrative purposes within this technical guide. The data, experimental protocols, and pathways described herein are representative examples of a typical in vitro characterization process in drug discovery and are not based on a specific real-world compound designated as this compound.

This document provides a comprehensive overview of the in vitro characterization of the hypothetical small molecule inhibitor, this compound. It details its biochemical and cellular activities, outlines the methodologies used for its evaluation, and illustrates its mechanism of action and the experimental workflow.

Data Presentation

The quantitative data for this compound, derived from a series of in vitro assays, are summarized below. These tables are designed for clear comparison of its potency and selectivity.

Table 1: Biochemical Activity of this compound

| Assay Type | Target | Metric | Value |

| Binding Assay | Target Kinase A | Kd | 45 nM |

| Enzymatic Assay | Target Kinase A | IC50 | 120 nM |

| Enzymatic Assay | Off-Target Kinase B | IC50 | 8,500 nM |

| Enzymatic Assay | Off-Target Kinase C | IC50 | > 10,000 nM |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Metric | Value |

| Human Colon Cancer (HCT116) | Target Engagement | EC50 | 250 nM |

| Human Colon Cancer (HCT116) | Anti-Proliferation | IC50 | 600 nM |

| Normal Human Fibroblasts (WI-38) | Cytotoxicity | CC50 | > 20 µM |

Experimental Protocols

Detailed methodologies for the key experiments performed to characterize this compound are provided below.

1. Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the target kinase.

-

Principle: This is a competitive binding assay that measures the displacement of an Alexa Fluor™ 647-labeled tracer from the kinase active site by the test compound (this compound). Binding of a europium-labeled anti-tag antibody to the kinase and the binding of the tracer to the kinase result in a high Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. Inhibition by this compound disrupts this proximity, leading to a decrease in the TR-FRET signal.

-

Methodology:

-

A kinase/antibody mixture is prepared in a buffer solution.

-

This compound is serially diluted to create a concentration gradient and added to the wells of a 384-well plate.

-

The kinase/antibody mixture is added to the wells containing this compound and incubated for a specified period.

-

The tracer solution is added to all wells and incubated to allow the binding reaction to reach equilibrium.

-

The plate is read on a TR-FRET-compatible plate reader, and the IC50 value is calculated from the resulting dose-response curve.

-

2. Cell Proliferation Assay (MTT Assay)

-

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

-

Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of this compound and incubated for 72 hours.

-

Following the incubation period, MTT reagent is added to each well and incubated for 4 hours to allow for formazan crystal formation.

-

The culture medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader. The IC50 value is determined by plotting the percentage of cell viability against the log of the this compound concentration.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the proposed signaling pathway of this compound and the general workflow for its in vitro characterization.

C29: A Targeted Inhibitor of MyD88-Dependent Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor C29 and its impact on MyD88-dependent signaling pathways. This compound has emerged as a significant tool for studying and potentially targeting inflammatory responses mediated by Toll-like receptor 2 (TLR2), a key upstream activator of the MyD88 signaling cascade. This document details the mechanism of action of this compound, presents quantitative data on its effects, outlines relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved.

Introduction to this compound and MyD88-Dependent Signaling

Myeloid differentiation primary response 88 (MyD88) is a critical adaptor protein that plays a central role in the innate immune system. It is essential for the signaling cascades initiated by most Toll-like receptors (TLRs), with the exception of TLR3, and the interleukin-1 receptor (IL-1R) family. Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs recruit MyD88, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. This, in turn, drives the expression of pro-inflammatory cytokines and chemokines.

The small molecule this compound is a selective inhibitor of TLR2 signaling. It functions by specifically targeting the Toll/Interleukin-1 receptor (TIR) domain of TLR2. This targeted action prevents the crucial interaction between TLR2 and the MyD88 adaptor protein, thereby blocking the initiation of the downstream inflammatory signaling cascade.

Mechanism of Action of this compound

This compound's inhibitory effect is centered on the disruption of the protein-protein interaction between TLR2 and MyD88. Specifically, this compound binds to a pocket within the TIR domain of TLR2, known as the BB loop pocket. This binding event sterically hinders the recruitment of MyD88 to the activated TLR2 receptor complex. By preventing the TLR2-MyD88 association, this compound effectively abrogates the subsequent downstream signaling events, including the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) pathway.[1]

Caption: MyD88-dependent signaling via TLR2 and this compound's inhibitory action.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on various aspects of MyD88-dependent signaling as reported in the literature.

Table 1: Effect of this compound on Protein-Protein Interactions and Downstream Signaling

| Cell Type | Ligand (Concentration) | This compound Concentration | Effect | Outcome | Reference |

| THP-1 human monocytes | P3C (50 ng/mL) | 150 µM | Inhibition of TLR2-MyD88 interaction | Statistically significant reduction in interaction at 30 min | [1] |

| Murine peritoneal macrophages | P3C (50 ng/mL) | 50 µM | Inhibition of MAPK activation | Blocked robust MAPK activation at 30 min | [1] |

| Murine peritoneal macrophages | P3C (50 ng/mL) | 50 µM | Inhibition of NF-κB activation | Reduced NF-κB activation from 5 to 30 min | [1] |

| Murine peritoneal macrophages | P3C (50 ng/mL) | 50 µM | Inhibition of IκBα degradation | Prevented IκBα degradation at 15 and 30 min | [1] |

Table 2: Effect of this compound on Cytokine Expression

| Cell Type | Ligand | This compound Effect | Cytokine | Outcome | Reference |

| THP-1 cells | P3C and P2C | Suppression of gene expression | IL-1β | Significantly suppressed | [1] |

| Primary mouse macrophages | P3C | Reduction of mRNA expression | TNF-α | Reduced | [1] |

| Primary mouse macrophages | P3C | Reduction of protein expression | IL-12 p40 | Reduced | [1] |

| HEK-TLR2 cells | Heat-killed P. aeruginosa and S. aureus | Inhibition of mRNA expression | IL-8 | Significantly inhibited | [2] |

| HEK-TLR2 cells | Live F. tularensis | Inhibition of mRNA expression | IL-8 | Significantly inhibited | [2] |

| Murine peritoneal macrophages | Heat-killed S. pneumoniae and S. aureus | Inhibition of mRNA expression | IL-1β | Significantly blocked | [2] |

| Murine peritoneal macrophages | Live S. pneumoniae | Inhibition of mRNA expression | IL-1β and IL-12 p40 | Inhibited | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

This protocol is used to assess the physical interaction between TLR2 and MyD88 in the presence or absence of this compound.

-

Cell Culture and Treatment:

-

Culture THP-1 human monocytes and differentiate them with PMA (e.g., 20 ng/mL for 24 hours).

-

Pre-treat the cells with this compound (e.g., 150 µM) or a vehicle control for 1 hour.

-

Stimulate the cells with a TLR2 ligand such as Pam3CSK4 (P3C) (e.g., 50 ng/mL) for specified time points (e.g., 15 and 30 minutes).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., containing non-ionic detergents like NP-40 and protease/phosphatase inhibitors).

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an anti-MyD88 antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Western Blot Analysis:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-TLR2 antibody to detect co-immunoprecipitated TLR2.

-

Also, probe for MyD88 to confirm successful immunoprecipitation.

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

Caption: Workflow for assessing TLR2-MyD88 interaction via co-immunoprecipitation.

This protocol is used to measure the activation (phosphorylation) of downstream signaling molecules like MAPKs and the degradation of IκBα.

-

Cell Culture and Treatment:

-

Culture murine peritoneal macrophages or other suitable cell lines.

-

Pre-treat cells with this compound (e.g., 50 µM) or vehicle for 1 hour.

-

Stimulate with a TLR2 ligand (e.g., P3C at 50 ng/mL) for various time points (e.g., 5, 15, 30 minutes).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of MAPKs (e.g., phospho-p38, phospho-JNK), total MAPKs, IκBα, and a loading control (e.g., β-actin).

-

Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

This protocol is used to quantify the mRNA levels of pro-inflammatory cytokines.

-

Cell Culture and Treatment:

-

Culture cells (e.g., THP-1, primary macrophages, HEK-TLR2) and treat with this compound and a TLR2 agonist as described previously.

-

-

RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from the cells using a commercial RNA extraction kit (e.g., TRIzol or RNeasy).

-

Assess RNA quality and quantity.

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

-

qRT-PCR:

-

Prepare a reaction mixture containing cDNA, forward and reverse primers for the target cytokine genes (e.g., IL1B, TNF, IL8, IL12B) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable SYBR Green or TaqMan master mix.

-

Perform the PCR reaction in a real-time PCR thermal cycler.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

-

Summary and Conclusion

The small molecule this compound is a potent and selective inhibitor of TLR2-mediated, MyD88-dependent signaling. Its mechanism of action involves the direct binding to the TIR domain of TLR2, which effectively blocks the recruitment of the MyD88 adaptor protein. This inhibitory action leads to the suppression of downstream signaling pathways, including the MAPK and NF-κB cascades, and a subsequent reduction in the production of pro-inflammatory cytokines. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the study of MyD88-dependent inflammation and the therapeutic potential of targeting the TLR2-MyD88 interaction. This compound serves as a valuable chemical probe for dissecting the intricacies of innate immune signaling and as a lead compound for the development of novel anti-inflammatory therapeutics.

References

The Role of IRAK-M (C29) in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Interleukin-1 receptor-associated kinase-M (IRAK-M), also known as IRAK-3 or C29, is a critical negative regulator of Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1][2][3] Predominantly expressed in monocytes and macrophages, IRAK-M plays a pivotal role in maintaining immune homeostasis and preventing excessive inflammation.[4] Dysregulation of IRAK-M expression or function is implicated in the pathogenesis of a wide range of inflammatory diseases, including sepsis, rheumatoid arthritis, asthma, and inflammatory bowel disease. This technical guide provides a comprehensive overview of IRAK-M's mechanism of action, its role in various inflammatory conditions, relevant quantitative data, detailed experimental protocols, and the current landscape of therapeutic targeting.

Introduction to IRAK-M (this compound)

The IRAK family of serine/threonine kinases consists of four members: IRAK-1, IRAK-2, IRAK-M (IRAK-3), and IRAK-4.[3][5] While IRAK-1 and IRAK-4 are active kinases, IRAK-2 and IRAK-M are considered pseudokinases with limited or no catalytic activity.[5] IRAK-M's primary function is to inhibit the signaling cascade initiated by the activation of TLRs and IL-1Rs by pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2]

Mechanism of Action and Signaling Pathways

IRAK-M exerts its inhibitory effects through multiple mechanisms, primarily by interfering with the formation of the Myddosome complex, a key signaling platform in the TLR/IL-1R pathway.

Inhibition of the MyD88-Dependent Signaling Pathway

Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK-4 and IRAK-1 or IRAK-2.[6][7] This leads to the phosphorylation of IRAK-1, its dissociation from the receptor complex, and subsequent interaction with TNF receptor-associated factor 6 (TRAF6).[6][8] The IRAK-1/TRAF6 complex then activates downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, culminating in the production of pro-inflammatory cytokines.[1][9]

IRAK-M disrupts this cascade by preventing the dissociation of IRAK-1 and IRAK-4 from MyD88, thereby inhibiting the formation of the IRAK-1/TRAF6 complex.[1][4]

Regulation of NF-κB and MAPK Pathways

By preventing the activation of TRAF6, IRAK-M effectively blocks the downstream activation of both the canonical NF-κB pathway and the MAPK pathways (p38 and JNK).[1][9] This leads to a significant reduction in the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.

Role of IRAK-M in Inflammatory Diseases

The dysregulation of IRAK-M has been linked to the pathophysiology of several inflammatory diseases.

Sepsis

During sepsis, an initial hyper-inflammatory phase is often followed by a state of immunosuppression known as "endotoxin tolerance," rendering the host susceptible to secondary infections.[2] IRAK-M is a key mediator of this immunosuppressive state.[2] Upregulation of IRAK-M in monocytes during sepsis leads to a blunted response to subsequent bacterial challenges.[2]

Rheumatoid Arthritis (RA)

In rheumatoid arthritis, a chronic autoimmune disease characterized by synovial inflammation, the role of IRAK-M is complex. Some studies suggest that increased IRAK-M expression in the synovium may have a protective role by dampening inflammatory responses.[10] However, the precise role of IRAK-M in the initiation and progression of RA is still under investigation.

Asthma and Allergic Airway Inflammation

In allergic asthma, IRAK-M expression is elevated in airway epithelial cells.[11] Studies in mouse models have shown that IRAK-M deficiency leads to exacerbated airway inflammation, suggesting a protective role for IRAK-M in controlling allergic responses.[11]

Inflammatory Bowel Disease (IBD)

IRAK-M is thought to play a role in maintaining intestinal homeostasis by regulating the immune response to commensal bacteria. While some genetic studies have not found a direct association between IRAK-M polymorphisms and IBD susceptibility, its role in modulating the severity of intestinal inflammation is an active area of research.

Quantitative Data on IRAK-M Function

The following tables summarize key quantitative findings from studies investigating the role of IRAK-M.

Table 1: Impact of IRAK-M Deficiency on Cytokine and Chemokine Expression

| Disease Model | Cell/Tissue Type | Cytokine/Chemokine | Fold Change (KO vs. WT) | Reference |

| Antigen-Induced Airway Inflammation | Lung Tissue | IL-17A mRNA | ~2.5-fold increase | [11] |

| Antigen-Induced Airway Inflammation | Lung Tissue | TSLP mRNA | ~2-fold increase | [11] |

| Antigen-Induced Airway Inflammation | Lung Tissue | IL-25 mRNA | ~3-fold increase | [11] |

| Antigen-Induced Airway Inflammation | Lung Tissue | IL-33 mRNA | ~2-fold increase | [11] |

| Myocardial Infarction | Infarcted Myocardium | IL-6 | Increased | [11] |

| Myocardial Infarction | Infarcted Myocardium | TNF-α | Increased | [11] |

Table 2: IRAK Family Inhibitors and their Potency

| Inhibitor | Target(s) | IC50 | Reference |

| IRAK-1/4 Inhibitor I | IRAK-1, IRAK-4 | 0.3 µM, 0.2 µM | [5][12] |

| PF-06426779 | IRAK-4 | 1 nM | [13] |

| R191 | IRAK-1, IRAK-4 | IRAK-4: 3 nM | [13] |

| Zabedosertib (BAY 1834845) | IRAK-4 | 3.55 nM | [12] |

| PROTAC IRAK3 degrade-1 | IRAK-3 | 5 nM | [12] |

Detailed Experimental Protocols

Western Blot Analysis of IRAK-M Expression

This protocol describes the detection of IRAK-M protein levels in cell lysates.

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Anti-IRAK-M antibody (e.g., Cell Signaling Technology #4369)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris and determine the protein concentration of the supernatant using a protein assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-IRAK-M antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol is for measuring the concentration of cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or serum.

Materials:

-

ELISA plate pre-coated with capture antibody

-

Samples and standards

-

Detection antibody (biotin-conjugated)

-

Avidin-HRP conjugate

-

Substrate solution (TMB)

-

Stop solution

-

Wash buffer

-

Plate reader

Procedure:

-

Plate Preparation: Prepare standards and samples.

-

Add Samples and Standards: Add standards and samples to the wells of the pre-coated ELISA plate and incubate.

-

Washing: Wash the plate to remove unbound substances.

-

Add Detection Antibody: Add the biotin-conjugated detection antibody to each well and incubate.

-

Washing: Wash the plate.

-

Add Avidin-HRP: Add the Avidin-HRP conjugate to each well and incubate.

-

Washing: Wash the plate.

-

Add Substrate: Add the TMB substrate solution to each well. A color change will develop.

-

Stop Reaction: Add the stop solution to stop the color development.

-

Read Plate: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.

In Vivo Murine Model of Sepsis

This protocol outlines a cecal ligation and puncture (CLP) model to study the role of IRAK-M in sepsis.

Materials:

-

Wild-type and IRAK-M knockout mice

-

Anesthetic

-

Surgical instruments

-

Suture material

Procedure:

-

Anesthesia: Anesthetize the mice.

-

Surgical Preparation: Shave and disinfect the abdominal area.

-

Laparotomy: Make a midline abdominal incision to expose the cecum.

-

Cecal Ligation: Ligate the cecum below the ileocecal valve.

-

Puncture: Puncture the ligated cecum with a needle of a specific gauge to induce sepsis of a desired severity.

-

Closure: Return the cecum to the abdominal cavity and close the incision in layers.

-

Post-operative Care: Provide fluid resuscitation and analgesia.

-

Monitoring: Monitor the mice for signs of sepsis and survival.

-

Sample Collection: At predetermined time points, collect blood and tissues for analysis of inflammatory markers.

Therapeutic Targeting of the IRAK-M Pathway

Given its central role in regulating inflammation, the IRAK pathway is an attractive target for therapeutic intervention in a variety of inflammatory diseases.

IRAK-M Inhibitors and Degraders

While much of the drug development focus has been on the active kinases IRAK-1 and IRAK-4, direct targeting of IRAK-M is an emerging strategy.[10][12] Small molecules that can either inhibit the function of IRAK-M or induce its degradation (e.g., PROTACs) are in early stages of development.[12] For instance, PROTAC IRAK3 degrade-1 has shown potent and selective degradation of IRAK-3 with an IC50 of 5 nM.[12]

IRAK-4 Inhibitors

A number of IRAK-4 inhibitors are in clinical development for the treatment of inflammatory diseases like rheumatoid arthritis.[10] By inhibiting IRAK-4, these drugs can block the entire downstream signaling cascade, effectively mimicking the effect of increased IRAK-M activity.

Conclusion and Future Directions

IRAK-M (this compound) is a master regulator of innate immune responses, and its role in the pathogenesis of inflammatory diseases is becoming increasingly clear. The development of therapeutics that can modulate IRAK-M activity holds great promise for the treatment of a wide range of debilitating conditions. Future research should focus on further elucidating the cell-type-specific functions of IRAK-M, identifying novel interacting partners, and developing potent and selective modulators of its activity for clinical use. A deeper understanding of the intricate regulatory mechanisms governing IRAK-M expression and function will be crucial for the successful translation of these findings into effective therapies.

References

- 1. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 2. IRAK-M regulation and function in host defense and immune homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interleukin-1 receptor associated kinase - Wikipedia [en.wikipedia.org]

- 4. IRAK-M Antibody | Cell Signaling Technology [cellsignal.com]

- 5. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. MyD88 Adapter-like (Mal)/TIRAP Interaction with TRAF6 Is Critical for TLR2- and TLR4-mediated NF-κB Proinflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TRAF6 distinctively mediates MyD88- and IRAK-1-induced activation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Critical Role of IRAK-M in Regulating Antigen-Induced Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. IRAK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

Methodological & Application

C29 Inhibitor: Application Notes and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

C29 is a small molecule inhibitor of Toll-like receptor 2 (TLR2), a key pattern recognition receptor in the innate immune system.[1][2] TLR2 forms heterodimers with TLR1 or TLR6 to recognize a variety of pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, and viruses, initiating an inflammatory response.[2] this compound acts by targeting a pocket within the Toll/Interleukin-1 receptor (TIR) domain of TLR2, which is crucial for downstream signaling.[2][3] This inhibition prevents the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88), thereby blocking the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[2][3] These application notes provide detailed protocols for investigating the effects of the this compound inhibitor in cell-based assays.

Quantitative Data Summary

The inhibitory activity of this compound on TLR2 signaling has been quantified by determining its half-maximal inhibitory concentration (IC50) for the two main TLR2 heterodimers.

| Heterodimer | Species | IC50 (μM) | Reference |

| hTLR2/TLR1 | Human | 19.7 | [1][4] |

| hTLR2/TLR6 | Human | 37.6 | [1][4] |

Signaling Pathway

The following diagram illustrates the TLR2 signaling pathway and the point of inhibition by this compound.

Caption: this compound inhibits TLR2 signaling by targeting the TIR domain.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxicity of the this compound inhibitor on a given cell line.

Experimental Workflow:

Caption: Workflow for assessing cell viability using the MTT assay.

Materials:

-

HEK-TLR2 or THP-1 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound inhibitor stock solution (e.g., 50 mM in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the this compound inhibitor in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of TLR2 Signaling

This protocol is for examining the effect of this compound on the activation of downstream signaling molecules in the TLR2 pathway.

Experimental Workflow:

Caption: General workflow for Western Blot analysis.

Materials:

-

THP-1 cells

-

This compound inhibitor

-

TLR2 agonist (e.g., Pam3CSK4)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-p38 MAPK, anti-p38 MAPK, anti-phospho-p65 NF-κB, anti-p65 NF-κB, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-